molecular formula C18H15BrN2O3S B2763359 1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 2-bromobenzoate CAS No. 1396852-69-9

1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 2-bromobenzoate

Cat. No.: B2763359
CAS No.: 1396852-69-9
M. Wt: 419.29
InChI Key: ZCGJSHYYBOYXAW-UHFFFAOYSA-N
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Description

“1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 2-bromobenzoate” is a chemical compound. It is related to the class of compounds known as benzo[d]thiazol-2-yl azetidin-3-ols .


Chemical Reactions Analysis

The chemical reactions involving “this compound” are not detailed in the available resources .

Scientific Research Applications

Antibacterial and Antimicrobial Properties

Compounds featuring azetidinone and benzothiazole moieties have been synthesized and evaluated for their significant antimicrobial activity, predominantly against Gram-negative bacteria. For example, the synthesis of substituted [[3(S)-(acylamino)-2-oxo-1-azetidinyl]oxy]acetic acids has shown promising results in antimicrobial evaluation, indicating their potential as heteroatom-activated beta-lactam antibiotics with significant activity against Gram-negative bacteria (S. Woulfe & M. Miller, 1985). Similarly, novel diastereoselective synthesis of benzothiazole-substituted β-lactam hybrids from (benzo[d]thiazol-2-yl)phenol has been achieved, with these compounds showing moderate activities against a large panel of Gram-positive and Gram-negative bacterial strains (Maryam Alborz et al., 2018).

Antifungal and Anticancer Applications

Some compounds with methoxybenzoyl-aryl-thiazole structures have been discovered as novel anticancer agents. These compounds have demonstrated improved antiproliferative activity against melanoma and prostate cancer cells, from the μM to the low nM range compared to earlier series. The mechanism of action includes inhibition of tubulin polymerization, indicating a potential pathway through which these compounds exert their anticancer activity (Yan Lu et al., 2009). Moreover, the synthesis and evaluation of (E)-5-(methoxyimino)-3,5-dihydrobenzo[e][1,2]oxazepin-4(1H)-one analogues have demonstrated moderate to high activities against various phytopathogenic fungi, showing their potential as fungicidal candidates for crop protection (Dongyan Yang et al., 2017).

Antioxidant Properties

Bromophenols isolated from marine red algae have shown potent antioxidant activities stronger than or comparable to butylated hydroxytoluene (BHT) and ascorbic acid. This indicates that compounds with bromophenol structures could be excellent sources of natural antioxidants, suggesting their utility in preventing oxidative deterioration in food products (Ke-kai Li et al., 2011).

Mechanism of Action

Target of Action

Compounds with a similar thiazole scaffold have been found to exhibit diverse biological activities, acting as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives have been reported to inhibit cox-1, a key enzyme in the inflammatory response . This suggests that the compound may interact with its targets, leading to changes in their function and potentially reducing inflammation.

Biochemical Pathways

Given the potential cox-1 inhibitory activity of similar thiazole derivatives , it can be inferred that the compound may affect the arachidonic acid pathway, which is involved in the inflammatory response.

Pharmacokinetics

Thiazole derivatives are generally known for their good bioavailability .

Result of Action

Based on the potential cox-1 inhibitory activity of similar thiazole derivatives , it can be inferred that the compound may reduce inflammation at the molecular and cellular levels.

Safety and Hazards

The safety and hazards associated with “1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 2-bromobenzoate” are not detailed in the available resources .

Properties

IUPAC Name

[1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl] 2-bromobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN2O3S/c1-23-14-7-4-8-15-16(14)20-18(25-15)21-9-11(10-21)24-17(22)12-5-2-3-6-13(12)19/h2-8,11H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCGJSHYYBOYXAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)N3CC(C3)OC(=O)C4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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